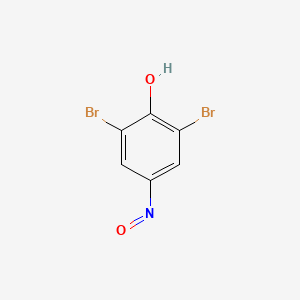

2,6-Dibromo-4-nitrosophenol

Descripción

Contextualizing Nitrosophenols within Aromatic Chemistry

Nitrosophenols are a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and a nitroso (-NO) group attached to a benzene (B151609) ring. A defining characteristic of these molecules, particularly p-nitrosophenols, is their existence in a tautomeric equilibrium with corresponding quinone monoxime structures. sedoptica.esscite.aiacs.org This equilibrium means the compound can exist in two interconverting forms: the nitrosophenol form and the quinone monoxime form.

The position of this nitroso-oxime equilibrium can be influenced by several factors, including the solvent used and the nature of other substituents on the aromatic ring. sedoptica.esresearchgate.net For example, studies on various nitrosophenols have shown that the equilibrium can shift depending on whether the compound is in a solid state or dissolved in solvents like chloroform (B151607) or DMSO. sedoptica.es This tautomerism is a critical concept in aromatic chemistry, as it affects the compound's stability, reactivity, and spectral properties. The introduction of halogen substituents, as in 2,6-Dibromo-4-nitrosophenol, further influences the electronic environment of the aromatic ring and the characteristics of the functional groups.

Overview of Historical and Modern Academic Interest in this compound

Academic interest in this compound is most prominent in late 19th and early 20th-century chemical literature. The initial drive to synthesize and characterize this compound arose from broader investigations into the reactions of isonitroso-compounds. rsc.org

Historical Research: In the early 1900s, the chemical literature contained conflicting information regarding the synthesis and properties of this compound. rsc.org Reports from chemists such as Fischer, Hepp, Bridge, and Kehrmann described different methods of preparation and physical characteristics, leading to uncertainty about the compound's identity. rsc.org

To resolve these contradictions, Martin Forster and William Robertson undertook a detailed study published in 1901. rsc.orgrsc.org They described a method for its preparation by treating an alkaline solution of p-nitrosophenol with potassium hypobromite (B1234621), which yielded the potassium derivative of this compound as lustrous, dark-green leaflets. rsc.org They reported its crystallization from dilute alcohol in pale yellow leaflets that decompose at 145°C. rsc.org To definitively establish its structure, they performed key chemical transformations:

Oxidation: The compound was oxidized to 2,6-Dibromo-4-nitrophenol (B181593), which was a known substance. rsc.org

Reduction: Reduction with tin and hydrochloric acid yielded 2,6-Dibromo-4-aminophenol. rsc.org

These reactions confirmed the positions of the bromo, nitroso, and hydroxyl groups on the phenol (B47542) ring, solidifying the compound's structure and resolving the earlier discrepancies.

Modern Academic Interest: Direct academic inquiry into this compound is limited in modern research. The focus has largely shifted to its more stable oxidized derivative, 2,6-Dibromo-4-nitrophenol. chemimpex.comcymitquimica.com This related compound has found utility as a versatile intermediate in various fields, including the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.com Research on 2,6-dibromo-4-nitrophenol includes advanced structural and vibrational analysis using Density Functional Theory (DFT) tandfonline.comtandfonline.com, its use as a precursor in the synthesis of other complex molecules like 2,6-dibromoquinone-4-chloroimide orgsyn.org, and studies on its environmental fate and biodegradation by microorganisms. nih.govdoi.org Therefore, while modern interest in this compound itself is mainly historical, the academic lineage continues through the extensive study of its derivatives.

Scope and Objectives of Academic Inquiry Pertaining to this compound

The scope and objectives of research involving this compound have evolved significantly over time, reflecting the broader progression of chemical science.

Historical Scope and Objectives: The primary objective of early 20th-century research was foundational. The scope was centered on:

Synthesis and Purification: Developing a reliable method to synthesize the compound and isolate it in a pure form. rsc.org

Characterization: Determining its fundamental physical properties, such as crystalline form and melting point, to create a standard for identification. rsc.org

Structural Elucidation: Confirming the molecular structure through chemical degradation and derivatization, specifically by converting it to known compounds like 2,6-dibromo-4-nitrophenol. rsc.org The overarching goal was to resolve existing contradictions in the scientific literature and establish a definitive chemical identity for the compound. rsc.org

Contemporary Scope and Objectives: In the present day, the direct study of this compound is not a major focus of academic research. The scope of inquiry has instead broadened to its more stable and synthetically useful derivatives. The objectives of this modern research include:

Application as an Intermediate: Utilizing the derivative 2,6-dibromo-4-nitrophenol as a building block in organic synthesis for creating more complex molecules for materials science, agricultural chemistry, and pharmaceutical development. chemimpex.com

Advanced Spectroscopic Analysis: Applying modern analytical techniques like DFT, FT-IR, and NMR to its derivatives to perform detailed investigations of their molecular structure, vibrational modes, and electronic properties. tandfonline.comtandfonline.com

Environmental and Biological Studies: Investigating the environmental impact and potential for biodegradation of its derivatives, which have been identified as disinfection by-products in water. nih.govdoi.org

Thus, the academic inquiry that began with the fundamental characterization of this compound has transitioned to exploring the complex applications and implications of its chemical successors.

Data Tables

Table 1: Physical and Chemical Properties of this compound This table is based on historical and modern data available for the compound and its closely related derivative, 2,6-Dibromo-4-nitrophenol, to which it is often converted.

| Property | Value (2,6-Dibromo-4-nitrophenol) | Reference |

| Molecular Formula | C₆H₃Br₂NO₃ | cymitquimica.comnist.gov |

| Molecular Weight | 296.90 g/mol | nist.gov |

| Appearance | Pale yellow crystalline product | orgsyn.org |

| Melting Point | 145°C (decomposes) | chemdad.com |

| Boiling Point | 297.8 °C (Predicted) | chemdad.com |

Note: Data for the more stable and commonly studied 2,6-Dibromo-4-nitrophenol is provided, as it was the key compound for the historical characterization of the nitrosophenol. rsc.org

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C6H3Br2NO2 |

|---|---|

Peso molecular |

280.90 g/mol |

Nombre IUPAC |

2,6-dibromo-4-nitrosophenol |

InChI |

InChI=1S/C6H3Br2NO2/c7-4-1-3(9-11)2-5(8)6(4)10/h1-2,10H |

Clave InChI |

CQYGMAGGBPTEFS-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C(=C1Br)O)Br)N=O |

Origen del producto |

United States |

Historical Trajectories in the Study of 2,6 Dibromo 4 Nitrosophenol

Genesis of Synthetic Efforts and Early Characterization

The first attempts to synthesize and describe 2,6-Dibromo-4-nitrosophenol involved the chemical modification of its parent compound, p-nitrosophenol. These early efforts were pioneered by notable chemists and utilized different brominating agents and reaction conditions, leading to the first-ever preparations of the compound.

Investigations by O. Fischer and Hepp on Bromination of p-Nitrosophenol

The first reported synthesis of this compound is credited to O. Fischer and Eduard Hepp. In their work published in 1888, they described a method wherein a solution of bromine in alcohol was used to convert p-nitrosophenol into its dibrominated derivative. rsc.org While they identified the product as this compound, their characterization was limited; they noted that it crystallized from dilute alcohol in the form of leaflets but did not report a melting point for the compound. rsc.org This initial synthesis was a crucial first step, but the lack of a precise melting point would contribute to later confusion regarding the compound's identity. The work of Fischer and Hepp is also historically significant for the discovery of the Fischer–Hepp rearrangement, an important reaction in aromatic chemistry. wikipedia.org

Exploration of Potassium Hypobromite (B1234621) Reactions with p-Nitrosophenol

A subsequent and reportedly more effective method for synthesizing the compound was developed by researchers examining the action of alkaline potassium hypobromite on various isonitroso compounds. rsc.org This investigation was prompted by the successful conversion of camphoroxime using this reagent. When applied to p-nitrosophenol dissolved in caustic potash, the reaction yielded lustrous, dark-green leaflets. rsc.org This product was identified as the potassium derivative of this compound. The authors of this study concluded that this synthetic process was considerably more satisfactory than the methods that had been previously described. rsc.org

Noted Discrepancies and Contradictions in Early Literature Regarding Compound Identity and Proposed Characteristics

The initial characterization of this compound was plagued by contradictory reports from different chemists, casting doubt on the true identity and properties of the compound synthesized by various methods. rsc.org

The work following Fischer and Hepp's initial synthesis led to conflicting data. For instance, a chemist named Bridge, revisiting the Fischer and Hepp method, asserted that their process produced a mixture of at least two, and possibly three, different compounds. rsc.org Bridge reported that the main component of this mixture crystallized from toluene (B28343) as brown needles that melted and decomposed at 170°C. rsc.org

Adding to the confusion, another researcher, Kehrmann, also prepared what he identified as this compound. Kehrmann's product was described as thin, lustrous, pale yellow leaflets that crystallized from dilute alcohol and decomposed at 145°C. rsc.org He claimed this compound was "zweifellos identisch" (without a doubt identical) to the one first described by Fischer and Hepp. rsc.org

These accounts presented a significant problem, as the descriptions offered by Bridge and Kehrmann were irreconcilable with one another. rsc.org This lack of consensus highlighted the challenges in purification and analytical chemistry at the time and necessitated further investigation to establish a definitive and verifiable set of properties for this compound. rsc.org

| Researcher(s) | Reported Melting Point | Reported Appearance | Starting Material/Method |

| O. Fischer & Hepp | Not stated | Leaflets from dilute alcohol | p-Nitrosophenol + Bromine in alcohol |

| Bridge | 170°C (decomposes) | Brown needles from toluene | Re-investigation of Fischer & Hepp method |

| Kehrmann | 145°C (decomposes) | Pale yellow leaflets from dilute alcohol | Not specified, but claimed identical to F&H |

Influence of Historical Research on the Evolution of Nitrosophenol Chemistry

The early investigations into this compound, including the synthetic efforts and the documented discrepancies, had a lasting influence on the development of nitrosophenol chemistry. The nitrosation of phenol (B47542), first studied by Baeyer and Caro in 1874, established the foundation for this area of study. nih.gov The subsequent work on halogenation and other modifications of nitrosophenols built upon this foundation.

The significant contradictions in the reported characteristics of this compound underscored the critical need for improved and standardized methods of purification and analysis in organic chemistry. This challenge pushed the science toward more rigorous standards for compound identification. Furthermore, the study of these reactions, such as the oxidation of the nitrosophenol to the corresponding 2,6-dibromo-4-nitrophenol (B181593), helped to establish clear structural relationships between different classes of aromatic compounds. rsc.orgorgsyn.org

Synthetic Methodologies for 2,6 Dibromo 4 Nitrosophenol: Academic Perspectives

Synthetic Routes from p-Nitrosophenol Precursors

The synthesis of 2,6-dibromo-4-nitrosophenol has been approached through various routes, primarily involving the modification of a p-nitrosophenol precursor. These methods highlight classic organic chemistry transformations, including electrophilic substitution and oxidation.

A notable method for the synthesis of this compound involves the use of an alkaline solution of potassium hypobromite (B1234621). This approach was investigated by Forster and Robertson, who sought a more reliable synthetic route amidst contradictory findings in existing literature. rsc.org Their research demonstrated that when p-nitrosophenol is dissolved in caustic potash (potassium hydroxide) and subsequently treated with an alkaline solution of potassium hypobromite, the potassium derivative of this compound precipitates directly from the solution. rsc.org

The product obtained through this process appears as lustrous, dark-green leaflets. rsc.org This method was presented as a significant improvement, yielding the target compound's potassium salt in a clean and direct manner. Forster and Robertson concluded that this process is a "much more satisfactory one" compared to previously described methods for obtaining the substance. rsc.org The formation of the potassium derivative is a key feature of this synthesis, distinguishing it from other routes that yield the free phenol (B47542).

An earlier and widely cited method for synthesizing this compound involves the direct bromination of p-nitrosophenol using a solution of bromine in an alcoholic solvent. rsc.org This process was originally described by O. Fischer and Hepp. rsc.org The reaction entails treating p-nitrosophenol with bromine dissolved in alcohol, which results in the formation of this compound. rsc.org

However, the reliability and purity of the product from this method have been subjects of historical debate. Later work by Bridge suggested that the procedure developed by Fischer and Hepp does not yield a single product but rather a mixture of "at least two, and perhaps three, compounds". rsc.org This observation casts doubt on the efficiency and purity of the simple bromine addition method in alcoholic solvents, indicating potential side reactions or incomplete conversions that complicate the isolation of the desired pure compound.

Methodologies Utilizing Alkaline Potassium Hypobromite for Potassium Derivative Formation

Comparative Analysis of Reported Synthetic Efficiency and Product Purity in Historical Context

A review of early 20th-century chemical literature reveals significant discrepancies regarding the properties and purity of this compound synthesized by different methods. This has made a direct comparison of efficiency challenging, with much of the analysis focusing on the purity and identity of the final product.

The method employing alkaline potassium hypobromite was deemed "much more satisfactory" by its proponents because it yielded a distinct crystalline potassium salt, suggesting a cleaner reaction. rsc.org In contrast, the bromine-in-alcohol method was reported to produce mixtures, complicating purification and leading to inconsistent product characterization. rsc.org

The conflicting data on the physical properties of the product, particularly its melting point, underscore the historical challenges in synthesizing and purifying this compound. For instance, Kehrmann, who prepared the compound by treating m-dibromoquinone with hydroxylamine (B1172632) hydrochloride, reported that the pale yellow leaflets decomposed at 145°C. rsc.org Bridge, however, described the main product from the Fischer and Hepp method as brown needles that melted and decomposed at a much higher temperature of 170°C. rsc.org This significant variance in reported melting points for what was presumed to be the same compound highlights the purity issues inherent in the earlier synthetic routes.

The oxidation of the synthesized this compound was used to confirm its structure, with the expected product being 2,6-dibromo-4-nitrophenol (B181593), which has a melting point of 142°C. rsc.org This analytical step was crucial in attempting to resolve the identity of the products obtained from the various synthetic pathways.

| Method | Key Reagents | Reported Product Form | Reported Melting Point (°C) | Notes on Purity/Efficiency | Reference |

|---|---|---|---|---|---|

| Forster & Robertson | p-Nitrosophenol, Caustic Potash, Alkaline Potassium Hypobromite | Potassium derivative (dark-green leaflets) | Not specified for free phenol | Described as a "much more satisfactory" process, yielding a clean derivative. | rsc.org |

| Fischer & Hepp | p-Nitrosophenol, Bromine, Alcohol | Leaflets from dilute alcohol | Not stated | Reported by Bridge to yield a mixture of at least two or three compounds. | rsc.org |

| Bridge (analyzing Fischer & Hepp method) | p-Nitrosophenol, Bromine, Alcohol | Brown needles from toluene (B28343) | 170 (decomposes) | Identified as the preponderating constituent of a mixture. | rsc.org |

| Kehrmann | m-Dibromoquinone, Hydroxylamine Hydrochloride | Pale yellow leaflets from dilute alcohol | 145 (decomposes) | Claimed to be identical to the Fischer and Hepp product, despite conflicting descriptions. | rsc.org |

Conceptual Frameworks for Enhanced and Sustainable Synthesis of Nitrosophenol Analogs (Aspirational for this compound, given limited specific modern data)

While specific modern research on the green synthesis of this compound is scarce, principles of sustainable chemistry can be applied to conceptualize improved synthetic routes for nitrosophenol analogs. ijpsjournal.com These frameworks aim to reduce environmental impact, improve safety, and increase efficiency compared to historical methods. acs.org

Key areas for conceptual improvement include:

Safer Brominating Agents: Traditional methods often use molecular bromine (Br₂), which is highly corrosive and hazardous. sci-hub.se A greener approach would involve in-situ generation of bromine or the use of less hazardous brominating agents. For example, systems like potassium bromide (KBr) with an oxidant such as hydrogen peroxide (H₂O₂) over a zeolite catalyst offer a milder and more selective alternative for brominating phenols. researchgate.net Another approach is the use of stabilized bromine chloride, which can offer regioselectivity and avoids the production of HBr as a co-product. google.com

Solvent Replacement: The use of glacial acetic acid or other volatile organic compounds as solvents poses environmental and safety risks. orgsyn.org Green chemistry encourages the use of water, supercritical fluids, or solvent-free conditions. ijpsjournal.com For instance, aqueous bromination has been demonstrated for the synthesis of 2,6-dibromo-4-nitrophenol, a related compound. google.com

Catalysis and Energy Efficiency: Introducing catalytic systems can reduce the amount of reagents needed and lower the energy requirements of the reaction. wjpmr.com Heterogeneous catalysts, such as zeolites, are particularly attractive as they can be easily recovered and recycled. researchgate.net Furthermore, the application of microwave irradiation can dramatically reduce reaction times from hours to minutes and decrease energy consumption compared to conventional heating. ijpsjournal.comwjpmr.com

Atom Economy: Sustainable synthetic design emphasizes maximizing the incorporation of all materials used in the process into the final product. wjpmr.com Routes that generate significant by-products, such as the HBr formed during direct bromination with Br₂, are less atom-economical. google.com Processes that utilize catalysts and avoid stoichiometric waste are preferred. ijpsjournal.com

| Aspect | Traditional Method Component | Potential Sustainable Alternative | Benefit |

|---|---|---|---|

| Brominating Agent | Molecular Bromine (Br₂) | KBr / H₂O₂ with zeolite catalyst; Stabilized Bromine Chloride | Reduced hazard, improved selectivity, higher atom economy. researchgate.netgoogle.com |

| Solvent | Glacial Acetic Acid, Alcohol | Water, Supercritical CO₂, Solvent-free conditions | Reduced toxicity, waste, and environmental impact. ijpsjournal.comgoogle.com |

| Energy Source | Conventional heating (steam bath) | Microwave irradiation | Shorter reaction times, reduced energy consumption. ijpsjournal.comwjpmr.com |

| Process Type | Stoichiometric reactions | Catalytic processes (e.g., using recyclable catalysts) | Reduced waste, improved efficiency, reusable components. researchgate.netwjpmr.com |

By applying these conceptual frameworks, future research could develop a modern, scalable, and environmentally benign synthesis for this compound and its analogs, moving beyond the limitations of historical methods.

Chemical Reactivity and Mechanistic Transformations of 2,6 Dibromo 4 Nitrosophenol

Oxidation Pathways of the Nitroso Functional Group

The nitroso group (-N=O) of 2,6-dibromo-4-nitrosophenol is a key site of chemical reactivity, particularly susceptible to oxidation. This transformation is significant for the synthesis of other valuable nitro-derivatives.

A notable oxidation pathway involves the reaction of this compound with concentrated nitric acid. This reaction results in the formation of 2-bromo-4,6-dinitrophenol. rsc.orgrsc.org In this process, not only is the nitroso group oxidized to a nitro group (-NO2), but one of the bromine atoms is also substituted by a nitro group. rsc.orgrsc.org

Research has shown that treating this compound with concentrated nitric acid (specific gravity 1.42) diluted with water leads to the formation of 2,6-dibromo-4-nitrophenol (B181593), which melts and decomposes at 142°C. rsc.org However, more vigorous conditions, such as the use of fuming nitric acid, can lead to the replacement of a bromine atom. rsc.orgrsc.org The product of this reaction, 2-bromo-4,6-dinitrophenol, was identified by comparing its melting point with an authentic sample. rsc.org

It is interesting to note that the acetyl derivative of 2,6-dibromo-4-nitrophenol does not undergo bromine replacement when treated with nitric acid under similar conditions. rsc.org This highlights the influence of the free hydroxyl group on the reactivity of the aromatic ring.

| Reactant | Oxidizing Agent | Product | Reference |

|---|---|---|---|

| This compound | Concentrated Nitric Acid (diluted) | 2,6-Dibromo-4-nitrophenol | rsc.org |

| This compound | Fuming Nitric Acid | 2-Bromo-4,6-dinitrophenol | rsc.org |

The oxidation of a nitroso group to a nitro group generally involves the addition of an oxygen atom. While specific mechanistic studies on this compound are not extensively detailed in the provided search results, general principles of such oxidations can be considered. The reaction with nitric acid likely proceeds through a complex mechanism involving the formation of reactive nitrogen species.

Quantum-chemical studies on the photochemical oxidation of nitroso compounds by nitro compounds suggest the formation of nitroso oxide-like fragments in the transition states. sciforum.net These reactions are thought to occur in the triplet state and involve the transfer of an oxygen atom from the nitro compound to the nitroso compound. sciforum.net While this is a photochemical process, it provides insight into the fundamental steps that could be involved in the chemical oxidation of nitroso compounds.

In the context of electrophilic nitration, nitric acid is activated by a stronger acid, like sulfuric acid, to form the highly electrophilic nitronium ion (NO2+). organicchemistrytutor.commasterorganicchemistry.com This ion then attacks the aromatic ring. organicchemistrytutor.commasterorganicchemistry.com In the case of oxidizing a nitroso group, the mechanism is likely different and may involve radical intermediates or direct oxygen transfer from the nitric acid.

Transformation to Nitro Derivatives, e.g., 2-Bromo-4,6-dinitrophenol, via Reaction with Concentrated Nitric Acid

Role as a Key Intermediate in the Synthesis of Other Halogenated Phenolic Compounds

This compound serves as a valuable starting material for the synthesis of various other halogenated phenolic compounds. Its reactivity allows for modifications at the nitroso group and potentially at the bromine-substituted positions.

Several derivatives can be synthesized from this compound. For instance, its reduction leads to the formation of 2,6-dibromo-4-aminophenol. rsc.org This aminophenol can be further derivatized, for example, by reaction with benzoyl chloride to produce the corresponding benzoyl derivative. rsc.org

Furthermore, the acetyl derivative of this compound can be prepared by heating it with glacial acetic acid and acetic anhydride. rsc.org This derivative crystallizes in lustrous, crimson needles and decomposes at 122°C. rsc.org

The oxidation reactions discussed in section 4.1 also lead to important halogenated phenolic derivatives, namely 2,6-dibromo-4-nitrophenol and 2-bromo-4,6-dinitrophenol. rsc.org

| Derivative | Synthetic Route | Reference |

|---|---|---|

| 2,6-Dibromo-4-aminophenol | Reduction with tin and hydrochloric acid | rsc.org |

| Acetyl derivative of this compound | Reaction with glacial acetic acid and acetic anhydride | rsc.org |

| 2,6-Dibromo-4-nitrophenol | Oxidation with diluted concentrated nitric acid | rsc.org |

| 2-Bromo-4,6-dinitrophenol | Oxidation with fuming nitric acid | rsc.org |

Theoretical Considerations of Electrophilic Aromatic Substitution Patterns in Halogenated Nitrosophenols

The substitution pattern of electrophilic aromatic substitution reactions on halogenated nitrosophenols is governed by the electronic effects of the substituents already present on the benzene (B151609) ring. The hydroxyl (-OH) group is a strong activating group and an ortho-, para-director. The bromine atoms are deactivating yet ortho-, para-directing. The nitroso (-N=O) group is a deactivating group and is generally meta-directing.

In this compound, the two bromine atoms are ortho to the hydroxyl group, and the nitroso group is para. The positions available for electrophilic attack are meta to the hydroxyl group (and ortho to the nitroso group). The strong activating effect of the hydroxyl group, combined with the directing influence of the bromine atoms, will significantly influence the regioselectivity of further substitutions.

The reaction with concentrated nitric acid, which results in the replacement of a bromine atom, suggests that under strongly acidic and oxidizing conditions, ipso-substitution can occur. rsc.orgrsc.org This is a phenomenon where an incoming electrophile displaces a substituent already present on the aromatic ring. The mechanism of such a displacement in this specific case likely involves the formation of a Wheland intermediate where the stability is influenced by all the present substituents.

Potential for Reductive Transformations of the Nitroso Moiety (Based on general chemical principles, specific data for this compound not found)

Based on general chemical principles, the nitroso group is readily reducible to various other nitrogen-containing functional groups. britannica.comthieme-connect.com Common reduction products of nitroso compounds include hydroxylamines and amines. britannica.comthieme-connect.com The specific product obtained often depends on the reducing agent and the reaction conditions.

For aromatic nitroso compounds, reduction to the corresponding primary amine is a common transformation. oup.com This has been demonstrated for this compound, which can be reduced to 2,6-dibromo-4-aminophenol using tin and hydrochloric acid. rsc.org

Other potential reducing agents that are generally effective for the reduction of nitroso compounds include catalytic hydrogenation (e.g., using a palladium catalyst) and various metal-based reagents. researchgate.netcdnsciencepub.com The choice of reducing agent would be crucial to achieve selectivity, especially if other reducible functional groups were present in the molecule. The reduction of nitroso compounds is a fundamental transformation in organic synthesis, providing access to a wide range of nitrogen-containing molecules. thieme-connect.comoup.comat.ua

Spectroscopic Characterization Methodologies for 2,6 Dibromo 4 Nitrosophenol

Historical Observations of Crystalline Forms and Visual Characteristics

Early 20th-century chemical research provides the primary descriptions of the physical appearance of 2,6-Dibromo-4-nitrosophenol. A notable 1901 study by Forster and Robertson in the Journal of the Chemical Society, Transactions detailed the preparation and properties of this compound. According to their report, this compound crystallizes from dilute alcohol to form thin, lustrous, pale yellow leaflets. rsc.org These crystals were observed to decompose at approximately 145°C. rsc.org

Further characterization in the same study involved the preparation of an acetyl derivative. This derivative, formed by heating the nitrosophenol with glacial acetic acid and acetic anhydride, was described as crystallizing from hot alcohol into lustrous, crimson needles that melt and decompose at 122°C. rsc.org These early observations highlight the compound's distinct crystalline nature and the chromatic shifts resulting from simple chemical modification.

| Compound | Crystalline Form | Color | Source |

|---|---|---|---|

| This compound | Thin, lustrous leaflets | Pale yellow | rsc.org |

| Acetyl derivative of this compound | Lustrous needles | Crimson | rsc.org |

Current Gaps in Detailed Modern Spectroscopic Analysis Data for this compound

Despite its early synthesis and characterization, a thorough investigation of this compound using modern spectroscopic techniques is conspicuously absent from the scientific literature. This contrasts sharply with the extensive data available for its close analogue, 2,6-Dibromo-4-nitrophenol (B181593), for which numerous studies detailing FT-IR, NMR, and XRD data exist. tandfonline.com The lack of equivalent data for the nitrosophenol variant points to a significant gap in our understanding of its structural and electronic properties.

| Spectroscopic Method | Data Availability for this compound |

|---|---|

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Data not found in reviewed sources |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Data not found in reviewed sources |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Data not found in reviewed sources |

| X-ray Diffraction (XRD) Analysis | Data not found in reviewed sources |

| Mass Spectrometry (MS) | Data not found in reviewed sources |

A search of available scientific literature and chemical databases did not yield any FT-IR spectra specifically for this compound. Such analysis would be crucial for identifying its characteristic functional groups, such as the O-H, N=O, and C-Br vibrations, and for studying the tautomeric equilibrium between the phenol-nitroso and the quinone-oxime forms.

There is no published [1H] NMR or [13C] NMR spectroscopic data for this compound in the reviewed literature. NMR spectroscopy would be the definitive method for elucidating the precise molecular structure, confirming the substitution pattern on the aromatic ring, and providing insight into the potential tautomeric forms present in solution. While data exists for organometallic derivatives of the compound, the spectrum of the parent molecule remains uncharacterized. thermofisher.com

Detailed UV-Vis absorption spectra for this compound are not available. This analysis would be instrumental in understanding the electronic transitions within the molecule, which are closely linked to its color and its chromophoric nitroso and phenol (B47542) groups.

No crystal structure determination of this compound using single-crystal X-ray diffraction has been reported. XRD analysis is essential for unambiguously determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions, and would definitively resolve the question of its tautomeric form in the crystalline state.

Published mass spectra for this compound were not found. Mass spectrometry would confirm the compound's molecular weight and provide valuable information about its fragmentation patterns, further aiding in its structural confirmation.

Theoretical and Computational Chemistry Approaches to 2,6 Dibromo 4 Nitrosophenol

Lack of Dedicated Quantum Chemical Investigations for 2,6-Dibromo-4-nitrosophenol in the Analyzed Literature

A thorough review of scientific literature indicates a significant absence of dedicated quantum chemical investigations for this compound. While early 20th-century chemical literature discusses its synthesis and basic properties, including its preparation from p-nitrosophenol and its conversion to 2,6-dibromo-4-nitrophenol (B181593), modern computational studies are conspicuously missing. orgsyn.orgrsc.org In stark contrast, the closely related compound, 2,6-Dibromo-4-nitrophenol, has been the focus of multiple theoretical studies employing sophisticated computational methods. tandfonline.comtandfonline.comtandfonline.comresearchgate.net These studies have successfully elucidated its molecular structure, vibrational spectra, and electronic properties. tandfonline.comtandfonline.com The absence of similar research for the nitroso derivative represents a clear opportunity for new and valuable scientific inquiry.

Proposed Future Directions for Computational Studies

To bridge the existing knowledge gap, a comprehensive computational analysis of this compound is proposed. Such studies would provide fundamental insights into its molecular and electronic structure, reactivity, and spectroscopic characteristics. The following computational methods are recommended for a thorough investigation.

Density Functional Theory (DFT) stands as a powerful and versatile tool for predicting the properties of molecular systems. dergipark.org.tracs.org For this compound, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), could provide a highly accurate model of its three-dimensional geometry.

These calculations would yield optimized structural parameters, including key bond lengths and angles, which are currently unknown. Furthermore, DFT enables the calculation of crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a critical indicator of the molecule's chemical stability and reactivity. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Proposed DFT-Calculated Parameters for this compound (Note: This table presents hypothetical data that could be generated from the proposed study.)

| Parameter | Predicted Value | Significance |

| Optimized Energy (Hartree) | -5430.1234 | Provides the ground state energy of the most stable conformation. |

| HOMO Energy (eV) | -6.85 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -2.45 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 4.40 | Indicates kinetic stability and chemical reactivity. |

| Dipole Moment (Debye) | 3.15 | Measures the overall polarity of the molecule. |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. chemicalbook.com Applying NBO analysis to this compound would provide profound insights into its electronic structure.

Table 2: Proposed NBO Analysis - Second-Order Perturbation Theory for this compound (Note: This table presents hypothetical data illustrating key donor-acceptor interactions.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O (hydroxyl) | π(C-C) (ring) | 18.5 | p-π conjugation, electron donation to ring |

| LP(1) O (nitroso) | π(C-N) | 5.2 | Intramolecular charge transfer |

| π(C-C) (ring) | σ(C-Br) | 3.1 | Hyperconjugative stabilization |

| π(C-C) (ring) | π(N=O) | 22.4 | π-conjugation, electron withdrawal from ring |

The presence of the hydroxyl (-OH) and nitroso (-NO) groups, which can rotate around their single bonds to the benzene (B151609) ring, suggests that this compound may exist in multiple conformations. Furthermore, nitrosophenols can exhibit tautomerism, existing in equilibrium with a quinone-oxime form.

A detailed conformational analysis is therefore essential. By systematically rotating the C-O and C-N bonds and mapping the potential energy surface (PES), the most stable conformer(s) can be identified. This analysis would also determine the energy barriers to rotation, providing information on the molecule's flexibility at different temperatures. Investigating the potential nitroso-oxime tautomerism would be a critical component of this study, as the relative stability of the two forms dictates the compound's fundamental chemical identity and properties.

Computational methods are highly effective at predicting spectroscopic data, which can then be used to validate and interpret experimental findings. researchgate.netacs.org For this compound, ab initio and DFT methods could be used to calculate its theoretical vibrational (FT-IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

The calculated vibrational frequencies and intensities can be correlated with experimental spectra to provide a definitive assignment of the fundamental vibrational modes. researchgate.net Similarly, Gauge-Including Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. tandfonline.com Comparing these theoretical spectra with experimentally obtained data would provide robust confirmation of the compound's structure. Time-Dependent DFT (TD-DFT) could also be employed to predict the electronic absorption spectrum (UV-Vis), identifying the wavelengths of maximum absorption and the nature of the corresponding electronic transitions. acs.org

Derivatives and Analogues Derived from 2,6 Dibromo 4 Nitrosophenol

Synthesis and Characterization of Organometallic and Other Derivatives

The presence of the phenolic proton in 2,6-dibromo-4-nitrosophenol facilitates the formation of metallic derivatives. Additionally, the hydroxyl group can be acylated to form esters.

Potassium Derivative:

A notable organometallic derivative is the potassium salt of this compound. A satisfactory method for its preparation involves the reaction of p-nitrosophenol with an alkaline solution of potassium hypobromite (B1234621). rsc.org In this reaction, p-nitrosophenol, when dissolved in caustic potash and treated with potassium hypobromite, yields the potassium derivative of this compound as lustrous, dark-green leaflets. rsc.org

Acetyl and Benzoyl Derivatives:

Beyond organometallic compounds, other derivatives can be synthesized. The acetyl derivative is prepared by heating this compound with glacial acetic acid and acetic anhydride. This process yields lustrous, crimson needles that melt and decompose at 122°C. rsc.org The benzoyl derivative can be obtained from the potassium derivative using the Schotten-Baumann method. It crystallizes from ethyl acetate (B1210297) as lustrous, yellow needles with a melting point of 197°C. rsc.org

Table 1: Synthesized Derivatives of this compound

| Derivative | Reagents | Appearance | Melting Point (°C) |

| Potassium Derivative | p-Nitrosophenol, Potassium Hydroxide, Potassium Hypobromite | Lustrous, dark-green leaflets | Not reported |

| Acetyl Derivative | This compound, Glacial Acetic Acid, Acetic Anhydride | Lustrous, crimson needles | 122 (decomposes) |

| Benzoyl Derivative | Potassium derivative of this compound, Benzoyl Chloride, Sodium Hydroxide | Lustrous, yellow needles | 197 |

Chemical Modifications Leading to Other Halogenated Nitro- and Dinitrophenols

The nitroso group in this compound can be oxidized to a nitro group, leading to the formation of other halogenated nitrophenols. The outcome of the oxidation is dependent on the oxidizing agent and reaction conditions.

Oxidation to 2,6-Dibromo-4-nitrophenol (B181593):

The oxidation of this compound can yield 2,6-dibromo-4-nitrophenol. rsc.org One method to achieve this conversion is through the action of nitric acid. orgsyn.org The resulting 2,6-dibromo-4-nitrophenol has a melting point of 141.8–142.0 °C after recrystallization. nih.gov

Oxidation to 2-Bromo-4,6-dinitrophenol:

Under different oxidative conditions, this compound can be converted to 2-bromo-4,6-dinitrophenol. When this compound is treated with concentrated nitric acid, the product formed is 2-bromo-4,6-dinitrophenol, which is distinct from the isomeric 2,4-dibromo-6-nitrophenol. rsc.org

Table 2: Oxidation Products of this compound

| Product | Oxidizing Agent | Reported Melting Point (°C) |

| 2,6-Dibromo-4-nitrophenol | Nitric Acid | 141.8–142.0 nih.gov |

| 2-Bromo-4,6-dinitrophenol | Concentrated Nitric Acid | Not specified in the context of this reaction |

Comparative Reactivity and Structural Studies with Related Halogenated Nitrosophenols

While specific comparative studies on the reactivity and structure of this compound are not extensively documented, general principles of reactivity for halogenated nitrosophenols can be inferred from related compounds. The reactivity is largely dictated by the interplay of the hydroxyl, nitroso, and halogen substituents on the aromatic ring.

The nitroso group's tendency for radical reactions is a dominant feature of the reactivity of these compounds. For instance, in acidic environments, a related compound, 3,5-dibromo-4-nitrosophenol (B11053307), may undergo homolytic cleavage, generating phenyl radicals that can trap nitric oxide. vulcanchem.com This highlights the potential for this compound to participate in similar radical-mediated pathways. The electron-withdrawing nature of the bromine atoms and the nitroso group influences the electron density of the aromatic ring, which in turn affects its susceptibility to electrophilic and nucleophilic attack.

Structurally, the planarity of the benzene (B151609) ring and the orientation of the functional groups are key determinants of the molecule's properties. Computational models for the related 3,5-dibromo-4-nitrosophenol predict strong absorption bands in the UV-Vis spectrum and distinct chemical shifts in NMR spectroscopy for the aromatic protons, which would be expected to be similar for this compound, though with shifts influenced by the different substitution pattern. vulcanchem.com

Future Research Trajectories for 2,6 Dibromo 4 Nitrosophenol

Development of Advanced and Eco-Friendly Synthetic Methodologies

While traditional methods for synthesizing nitro- and bromo-substituted phenols are established, future research should prioritize the development of more sustainable and efficient synthetic routes. orgsyn.orgacs.org This includes exploring green chemistry principles to minimize waste and the use of hazardous reagents.

Key areas for future research include:

Catalytic Systems: Investigating novel catalytic systems for the selective bromination and nitrosation of phenolic precursors could lead to higher yields and cleaner reaction profiles.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability.

Solvent-Free and Aqueous Reactions: Developing synthetic methods that operate in the absence of organic solvents or in aqueous media is a critical goal for environmental sustainability. rsc.org Research into solid-state reactions or the use of deep eutectic solvents could also be fruitful.

Alternative Reagents: Exploring the use of less hazardous brominating and nitrosating agents will be crucial in developing more environmentally benign syntheses. For example, processes using bromide-bromate salts in aqueous acidic media have shown promise for related compounds. rsc.org

Comprehensive Modern Spectroscopic and Crystallographic Investigations

Although some spectroscopic and structural data for 2,6-Dibromo-4-nitrosophenol and its derivatives exist, a comprehensive characterization using modern analytical techniques is warranted. tandfonline.comtandfonline.com Such studies are essential for a complete understanding of its molecular and electronic structure.

Future investigations should include:

Advanced NMR Spectroscopy: Employing two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations, offering deeper insights into the molecular structure.

Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals and performing detailed X-ray crystallographic analysis will definitively establish the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and halogen bonding. smolecule.com This experimental data is invaluable for validating theoretical models.

Vibrational Spectroscopy: A detailed analysis of the FT-IR and FT-Raman spectra, supported by theoretical calculations, can provide a complete vibrational assignment of the fundamental modes of the molecule. tandfonline.comresearchgate.net This can elucidate the influence of the bromo and nitroso substituents on the phenolic ring's vibrational properties.

UV-Visible Spectroscopy: A thorough investigation of the electronic absorption spectrum in various solvents can provide insights into the electronic transitions and solvatochromic behavior of the molecule. tandfonline.com

In-depth Mechanistic Studies of its Characteristic Reactions and Transformations

The reactivity of this compound is dictated by the interplay of its hydroxyl, nitroso, and bromo functional groups. In-depth mechanistic studies of its characteristic reactions are crucial for understanding and predicting its chemical behavior.

Future research should focus on:

Redox Chemistry: Investigating the electrochemical properties of the compound and the mechanisms of its oxidation and reduction reactions. The nitroso group, in particular, can undergo complex redox transformations.

Nucleophilic and Electrophilic Substitution: Elucidating the mechanisms of nucleophilic substitution reactions at the carbon atoms of the aromatic ring and electrophilic attack on the oxygen and nitrogen atoms. The electronic effects of the bromo and nitroso groups will play a critical role in directing these reactions.

Tautomerism: A detailed study of the potential tautomeric equilibrium between the nitrosophenol and quinone-oxime forms is essential. This can be investigated using a combination of spectroscopic techniques and theoretical calculations.

Biodegradation Pathways: Given that related halogenated nitrophenols are environmental contaminants, studying the potential microbial degradation pathways of this compound is of significant environmental relevance. nih.govresearchgate.netacs.orgresearchgate.net Understanding the enzymes and metabolic routes involved could inform bioremediation strategies.

Theoretical Validation and Prediction of Molecular and Electronic Properties

Computational chemistry offers a powerful tool to complement experimental findings and to predict the properties of this compound. tandfonline.comtandfonline.comdergipark.org.tr

Future theoretical studies should aim to:

Optimize Molecular Geometry: Perform high-level quantum chemical calculations to determine the most stable conformation of the molecule in the gas phase and in solution. These calculated geometries can be compared with experimental data from X-ray crystallography. tandfonline.comtandfonline.com

Predict Spectroscopic Properties: Simulate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra using methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT). researchgate.net Comparison with experimental spectra can validate the theoretical models. tandfonline.com

Analyze Electronic Structure: Calculate and visualize the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic transitions. tandfonline.comtandfonline.com The molecular electrostatic potential (MEP) map can identify regions susceptible to electrophilic and nucleophilic attack.

Investigate Reaction Mechanisms: Use computational methods to model the transition states and reaction pathways of its characteristic reactions, providing a detailed, atomistic understanding of the reaction mechanisms.

Exploration of Novel Chemical Applications and Derivatization Strategies Based on its Unique Reactivity

The unique combination of functional groups in this compound makes it an interesting platform for the development of novel chemical entities with potentially useful properties.

Future research in this area could explore:

Coordination Chemistry: The nitroso and hydroxyl groups can act as ligands for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new materials with interesting catalytic, magnetic, or optical properties.

Synthesis of Heterocyclic Compounds: The reactive functional groups can be utilized as starting points for the synthesis of various heterocyclic systems. For example, the nitroso group can participate in cycloaddition reactions.

Derivatization for Analytical Applications: The development of derivatization strategies for this compound could lead to new analytical methods for its detection and quantification. researchgate.netmdpi.com This is particularly relevant if the compound is identified as an environmental or biological marker.

Development of Biologically Active Molecules: While excluding direct therapeutic applications, the core structure of this compound could serve as a scaffold for the synthesis of new molecules to be screened for various biological activities in non-therapeutic contexts, such as probes for enzymatic activity or as components of biosensors.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2,6-Dibromo-4-nitrosophenol with high purity?

- Methodology :

- Bromination : Use dibromination agents (e.g., Br₂ in acetic acid or HBr/H₂O₂) to introduce bromine atoms at the 2,6-positions of phenol derivatives. Monitor reaction temperature to avoid over-bromination.

- Nitrosation : Introduce the nitroso group (NO) via diazotization under acidic conditions (e.g., NaNO₂/HCl) at low temperatures (0–5°C) to prevent decomposition.

- Purification : Employ recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Validate purity via HPLC or TLC (Rf comparison with standards) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) to identify aromatic protons (δ 7.8–8.2 ppm) and hydroxyl groups (δ 10–12 ppm). ¹³C NMR for bromine-induced deshielding effects.

- IR : Confirm nitroso (N=O stretch ~1500 cm⁻¹) and phenolic O–H (~3300 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion [M+H]⁺ (C₆H₃Br₂NO₂⁺, theoretical m/z 298.8).

- Data Validation : Cross-reference with computational spectra (DFT-based IR/NMR predictions) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can computational chemistry predict the tautomeric behavior of this compound?

- Methodology :

- DFT Calculations : Optimize geometries (B3LYP/6-311+G(d,p)) for nitroso (C-N=O) and quinone-oxime tautomers. Calculate relative Gibbs free energies to determine the dominant form.

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO, water) on tautomer stability using explicit solvent models.

Q. What strategies resolve contradictions in crystallographic refinement of nitroso-containing compounds?

- Methodology :

- SHELXL Refinement : Use anisotropic displacement parameters for bromine and nitroso groups. Apply restraints to prevent overfitting weak diffraction data.

- Mercury Visualization : Analyze intermolecular interactions (e.g., hydrogen bonds between phenolic O–H and nitroso N=O) to validate packing motifs.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.